N'-[(E)-(4-hydroxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-(4-hydroxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group, a tetrazolyl group, and an acetohydrazide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide typically involves the condensation of 4-hydroxybenzaldehyde with 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide under reflux conditions in ethanol. The reaction is catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the Schiff base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters, depending on the substituent.
Scientific Research Applications
N’-[(E)-(4-hydroxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The tetrazolyl group may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(4-hydroxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide is unique due to the presence of the tetrazolyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and binding affinity, making it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C16H14N6O2S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H14N6O2S/c23-14-8-6-12(7-9-14)10-17-18-15(24)11-25-16-19-20-21-22(16)13-4-2-1-3-5-13/h1-10,23H,11H2,(H,18,24)/b17-10+ |
InChI Key |
QWLIWINPDSVTFQ-LICLKQGHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N/N=C/C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NN=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
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